molecular formula C9H12O B14356172 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- CAS No. 90534-01-3

1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro-

Cat. No.: B14356172
CAS No.: 90534-01-3
M. Wt: 136.19 g/mol
InChI Key: LOJATDUUSCWAOA-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- is a versatile organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . It is a bicyclic ketone that serves as a valuable building block in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 1H-indene-1-one. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1H-indene-1-one using sodium borohydride or lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalyst systems to ensure efficient conversion of starting materials .

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its role as a building block in organic synthesis . Additionally, its bicyclic structure allows for unique interactions with biological targets, potentially leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- is unique due to its specific substitution pattern and reactivity. Its hexahydro structure provides distinct steric and electronic properties, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

90534-01-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2,3,3a,4,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-2,7-8H,3-6H2

InChI Key

LOJATDUUSCWAOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1CC=CC2

Origin of Product

United States

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